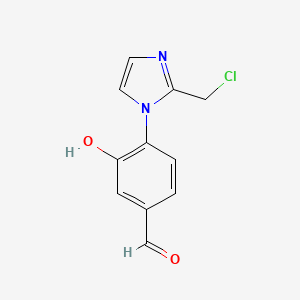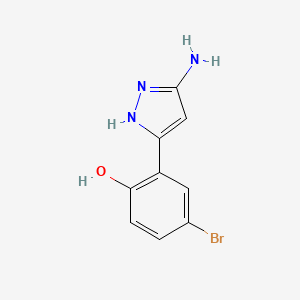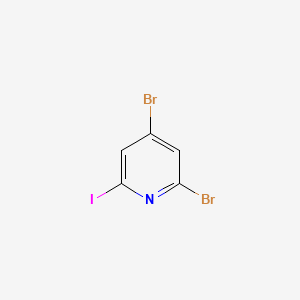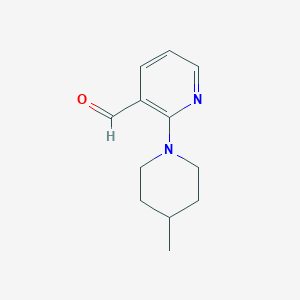
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10BrNO. This compound is characterized by a pyrrole ring substituted with bromine, three methyl groups, and an aldehyde group. It is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, boronic acid, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products Formed:
Oxidation: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is employed in the development of novel materials and dyes, leveraging its unique electronic properties.
Mécanisme D'action
The mechanism by which 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and aldehyde groups play crucial roles in these interactions, often forming covalent or non-covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 5-Bromo-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde
Comparison: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of three methyl groups on the pyrrole ring, which can influence its reactivity and steric properties. Compared to other bromopyrrole carbaldehydes, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
4-bromo-1,2,5-trimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3 |
Clé InChI |
CCBZEGUFFCIEDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1C)C)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)


![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)




![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)


